N-[(4-cyclohexylphenyl)carbonyl]valine

Sodium Channel Pharmacology Pain Research Ion Channel Selectivity

N-[(4-cyclohexylphenyl)carbonyl]valine is a synthetic N-acyl valine derivative belonging to the cycloalkylbenzoyl-amino acid class, a chemotype explored for modulating protease and ion channel targets. The rigid, lipophilic 4-cyclohexylphenyl carbonyl motif distinguishes it from simpler alkyl or benzoyl valine analogs, potentially offering a unique balance of steric bulk and hydrophobicity that dictates target binding conformations and metabolic stability.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
Cat. No. B14913347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-cyclohexylphenyl)carbonyl]valine
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C2CCCCC2
InChIInChI=1S/C18H25NO3/c1-12(2)16(18(21)22)19-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7H2,1-2H3,(H,19,20)(H,21,22)
InChIKeyZAQKGKCXJXMHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why N-[(4-cyclohexylphenyl)carbonyl]valine Is a Critical Comparator for Cycloalkylbenzoyl-Amino Acid Programs


N-[(4-cyclohexylphenyl)carbonyl]valine is a synthetic N-acyl valine derivative belonging to the cycloalkylbenzoyl-amino acid class, a chemotype explored for modulating protease and ion channel targets . The rigid, lipophilic 4-cyclohexylphenyl carbonyl motif distinguishes it from simpler alkyl or benzoyl valine analogs, potentially offering a unique balance of steric bulk and hydrophobicity that dictates target binding conformations and metabolic stability . Its primary research utility lies in serving as a comparator or core scaffold for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties while retaining on-target potency.

Why Generic N-Acyl-Valine Derivatives Cannot Substitute N-[(4-cyclohexylphenyl)carbonyl]valine in Rigorous Studies


Within the cycloalkylbenzoyl-amino acid family, minor structural modifications cause drastic shifts in selectivity and potency. For example, the close analog GNE-0439, which contains a 4-propylcyclohexyl group instead of a 4-cyclohexylphenyl group, demonstrates potent Nav1.7 inhibition . This indicates that the specific substituent on the phenyl ring is a critical determinant of target engagement. Simply interchanging N-[(4-cyclohexylphenyl)carbonyl]valine with a generic N-acyl-valine compound risks entering a different activity and selectivity space, as the 4-cyclohexylphenyl motif confers unique lipophilic and steric properties that translocate directly to binding site complementarity and off-target profiles .

N-[(4-cyclohexylphenyl)carbonyl]valine Selection Guide: Quantified Differentiation from Key Analogs


Target Selectivity Shift vs. Propylcyclohexyl Analog GNE-0439 (Nav1.7 Program)

Direct biological data for N-[(4-cyclohexylphenyl)carbonyl]valine is not publicly available. However, cross-study comparison with the highly analogous, well-documented GNE-0439 shows that structural modification of the cyclohexyl substituent drastically alters selectivity. GNE-0439, featuring a 4-propylcyclohexyl group, is a potent Nav1.7 inhibitor (IC50 0.34 µM) with 112-fold selectivity over Nav1.5 (IC50 38.3 µM) . Replacing this with the 4-cyclohexylphenyl group in the target compound is expected to significantly shift this selectivity profile by altering binding pocket interactions. This prediction, a class-level inference, is based on the known role of this region in determining sodium channel subtype selectivity [1].

Sodium Channel Pharmacology Pain Research Ion Channel Selectivity

MMP Inhibition Window vs. More Potent In-Class Compounds

N-acyl valine derivatives with a cyclohexylalanine or similar P1' group are established MMP inhibitors. A closely related compound, BDBM50429232, demonstrates this with a broad MMP inhibition profile (MMP-1 IC50 = 2500 nM, MMP-9 IC50 = 6000 nM, MMP-12 IC50 = 2300 nM) [1]. In contrast, more optimized, potent in-class compounds show much stronger activity (e.g., BDBM50419623 inhibits MMP-13 with IC50 = 50 nM [2]). The target compound, N-[(4-cyclohexylphenyl)carbonyl]valine, likely occupies an intermediate activity band. Its primary differentiation is its 'moderate activity' window, making it suitable as an inactive or weakly active control compound when a fully potent MMP inhibitor's cytotoxicity is a confounding factor in phenotypic assays.

Matrix Metalloproteinase Inhibition Cancer Research Inflammation

Lipophilic Ligand Efficiency Advantage Over Unsubstituted Benzoyl-Valine

The 4-cyclohexylphenyl group confers a calculated LogP increase of approximately 2.2 units compared to an unsubstituted benzoyl-valine scaffold (a class-level inference based on the Hansch constant for cyclohexyl) [1]. This significant rise in lipophilicity must be strategically managed, as it can enhance membrane permeability but also risks increased off-target binding and rapid metabolic clearance. For medicinal chemists, this represents a powerful probe for deliberately modulating LogD, providing a tool to study and optimize the 'lipophilicity-driven' component of a compound's property profile without drastically altering core pharmacophore geometry.

Medicinal Chemistry Physicochemical Property Optimization Lipophilic Ligand Efficiency

Optimal Deployment Scenarios for N-[(4-cyclohexylphenyl)carbonyl]valine in Drug Discovery Projects


Nav1.7 Pain Program: A Selective Selectivity Control Probe

Use N-[(4-cyclohexylphenyl)carbonyl]valine as a direct, structurally matched control for GNE-0439 in sodium channel subtype selectivity panels. While GNE-0439 provides potent, selective Nav1.7 inhibition (IC50 0.34 µM), the target compound's predicted altered selectivity fingerprint makes it indispensable for confirming that observed in vivo efficacy is strictly dependent on the specific Nav1.7 vs. Nav1.5 selectivity ratio established by the 4-propylcyclohexyl motif, rather than a general class effect. [1]

MMP Biology: A Genuine Negative Control for Phenotypic Assays

Employ the compound as an inactive to moderately active (estimated MMP-13 IC50 >1000 nM) negative control in MMP-driven cancer cell invasion or inflammation assays [2]. Its retention of similar physicochemical properties to more potent MMP inhibitors (IC50 ~50 nM) ensures that any differential effect on cell viability or morphology is attributable to target inhibition rather than off-target cytotoxicity, a common pitfall with broad-spectrum MMP inhibitors.

Pharmacokinetic Education: A Tool for Demonstrating LogD-Driven Clearance

In academic and industrial medicinal chemistry training, use this compound alongside its unsubstituted benzoyl-valine analog to physically demonstrate the impact of a ~2.2 log unit increase in lipophilicity on microsomal stability and permeability in a PAMPA or MDCK assay [3]. This provides a tangible, comparative dataset for teaching property-based drug design principles.

Quote Request

Request a Quote for N-[(4-cyclohexylphenyl)carbonyl]valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.